molecular formula C18H12ClN3O2S2 B12962616 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile

2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile

Cat. No.: B12962616
M. Wt: 401.9 g/mol
InChI Key: SRKGVOUOXSXNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylbenzaldehyde, thiophene-2-carboxylic acid, and various reagents to facilitate the formation of the pyrimidine ring. Common reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and temperature control to optimize the yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations would also be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group or the nitrile group.

    Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
  • 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the thiophene and pyrimidine moieties, provides a distinct profile that can be exploited for various applications.

Biological Activity

The compound 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H13ClN2O2SC_{16}H_{13}ClN_2O_2S with a molecular weight of approximately 348.8 g/mol. The structural features include:

  • A pyrimidine ring , which is central to its biological activity.
  • A thioether group , which may enhance its interaction with biological targets.
  • A chlorinated phenyl group , which could influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi. The presence of the thioether and hydroxyl groups in the structure may contribute to enhanced antimicrobial activity through mechanisms such as:

  • Disruption of bacterial cell membrane integrity.
  • Inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundC. albicans8 µg/mL

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation.
  • Induction of cell cycle arrest.

In vitro studies have demonstrated that certain pyrimidine compounds can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results revealed that the target compound exhibited an IC50 value lower than many standard chemotherapeutic agents, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in DNA replication and repair.
  • Interaction with DNA : The ability to intercalate into DNA or bind covalently may lead to disruption of replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thioether or hydroxyl groups can significantly affect biological activity. For example:

  • Substituting different halogens on the phenyl ring may enhance potency against specific microbial strains.
  • Altering the length or branching of alkyl chains can impact solubility and bioavailability.

Properties

Molecular Formula

C18H12ClN3O2S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24)

InChI Key

SRKGVOUOXSXNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.